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Compound of Interest

Compound Name: [1,1-Biphenyl]-2,2',5,5"-tetrol

Cat. No.: B196283

An In-depth Technical Guide to [1,1'-Biphenyl]-2,2',5,5'-tetrol

This technical guide provides a comprehensive overview of the chemical and physical
properties, synthesis, and potential biological relevance of [1,1'-Biphenyl]-2,2',5,5'-tetrol,
tailored for researchers, scientists, and professionals in drug development.

Core Molecular Information

[1,1'-Biphenyl]-2,2',5,5'-tetrol, also known as bihydroquinone, is a polyhydroxylated aromatic
compound. Its structure, featuring two hydroquinone moieties linked together, makes it an
interesting candidate for studies in medicinal chemistry and materials science. The multiple
hydroxyl groups and the biphenyl backbone are key features that influence its chemical
reactivity and biological activity.

Quantitative Data Summary

The following table summarizes the key quantitative data for [1,1'-Biphenyl]-2,2',5,5'-tetrol.
For comparative purposes, data for a structurally related isomer, [1,1'-Biphenyl]-2,2',3,3'-tetrol,
Is also included where available, illustrating the impact of substituent positioning on the
molecule's physical properties.
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Property [1,1'-Biphenyl]-2,2',5,5'- [1,1'-Biphenyl]-2,2',3,3'-
tetrol tetrol

Molecular Formula C12H1004 C12H1004

Molecular Weight 218.21 g/mol [1] 218.21 g/mol

CAS Number 4371-32-8[1] Not Available

Melting Point Data not available Data not available

Boiling Point Data not available 450.4°C at 760 mmHg

Density Data not available 1.47 g/cm3

Flash Point Data not available 227.3°C

Topological Polar Surface Area  80.9 A2 (Predicted) 80.9 A2

Synthesis and Characterization

The synthesis of [1,1'-Biphenyl]-2,2',5,5'-tetrol is most commonly achieved through the
demethylation of its corresponding tetramethoxy precursor.

Experimental Protocol: Synthesis via Demethylation

A well-established method for the synthesis of [1,1'-Biphenyl]-2,2',5,5'-tetrol involves the
Lewis acid-mediated cleavage of the methyl ethers from 2,2',5,5'-tetramethoxy-1,1'-biphenyl.
Boron tribromide (BBr3) is a highly effective reagent for this transformation.

Materials:

2,2' 5,5'-tetramethoxy-1,1'-biphenyl

Boron tribromide (BBr3)

Dichloromethane (CH2Cl2), anhydrous

Water, deionized

Ethyl acetate
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e Sodium sulfate (Na2S0Oa4), anhydrous
o Standard laboratory glassware for inert atmosphere reactions
Procedure:

 In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve
2,2' 5,5'-tetramethoxy-1,1'-biphenyl in anhydrous dichloromethane.

e Cool the solution to a low temperature, typically between -30°C and 0°C, using an
appropriate cooling bath.

e Slowly add a solution of boron tribromide in dichloromethane dropwise to the cooled solution
while stirring. The reaction is exothermic, and maintaining a low temperature is crucial.

» After the addition is complete, allow the reaction mixture to slowly warm to room temperature
and stir for a specified period (e.g., 4 hours) to ensure the reaction goes to completion.

o Upon completion, carefully quench the reaction by slowly adding deionized water.
» Transfer the mixture to a separatory funnel and perform an extraction with ethyl acetate.
» Combine the organic layers, wash with brine, and then dry over anhydrous sodium sulfate.

« Filter the drying agent and concentrate the organic phase under reduced pressure to yield
the crude product.

e The crude [1,1'-Biphenyl]-2,2',5,5'-tetrol can be further purified by column chromatography
on silica gel.

Spectroscopic Characterization

While specific experimental spectra for [1,1'-Biphenyl]-2,2',5,5'-tetrol are not readily available
in public databases, the following techniques are standard for its structural elucidation:

e Nuclear Magnetic Resonance (NMR) Spectroscopy:
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o 'H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic
protons and the hydroxyl protons. Due to the molecule's symmetry, the aromatic region will
likely display a complex splitting pattern. The chemical shifts of the hydroxyl protons can
vary depending on the solvent and concentration and may appear as broad singlets.

o 13C NMR: The carbon-13 NMR spectrum would provide signals for each unique carbon
atom in the molecule, confirming the structure of the biphenyl core and the positions of the
hydroxyl substituents.

e Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption
band in the region of 3200-3600 cm~1, corresponding to the O-H stretching of the hydroxyl
groups. Aromatic C-H and C=C stretching vibrations would be observed in their characteristic
regions.

e Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular
weight of the compound. The molecular ion peak (M*) would be expected at an m/z value
corresponding to the molecular weight of 218.21.

Biological Relevance and Potential Applications

Polyhydroxylated biphenyls are recognized as "privileged structures” in medicinal chemistry
due to their ability to interact with a wide range of biological targets.

Antioxidant Activity

Phenolic compounds, including hydroxylated biphenyls, are known for their antioxidant
properties. The hydroxyl groups on the aromatic rings can donate a hydrogen atom to
neutralize free radicals, thus mitigating oxidative stress. This is a key mechanism underlying
the potential health benefits of many phenolic compounds. While [1,1'-Biphenyl]-2,2',5,5'-
tetrol has not been extensively studied, its structure suggests it likely possesses antioxidant
activity.

Cytotoxicity

Studies on the parent compound, biphenyl, have shown that it can induce cytotoxicity,
potentially through mechanisms involving an increase in intracellular zinc levels, leading to
oxidative stress and cell death[2]. The cytotoxic potential of [1,1'-Biphenyl]-2,2',5,5'-tetrol has
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not been thoroughly investigated, but this is an area of interest for potential applications in
cancer research.

Visualizations
Synthesis Workflow

The following diagram illustrates the synthetic pathway for [1,1'-Biphenyl]-2,2',5,5'-tetrol from
its tetramethoxy precursor.

[2,2',5,5'-Tetramethoxy-1,1‘-biphenyDi BBrs in CH2Cl2 Gl,1'-Biphenyl]-2,2',5,5'-tetroD

Click to download full resolution via product page

Caption: Synthetic route to [1,1'-Biphenyl]-2,2',5,5'-tetrol.

Antioxidant Mechanism

This diagram illustrates the general mechanism of antioxidant action by a phenolic compound,
which is a likely biological role for [1,1'-Biphenyl]-2,2',5,5'-tetrol.
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Caption: Antioxidant action of a phenolic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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